molecular formula C9H12FNO B13248047 N-ethyl-2-fluoro-5-methoxyaniline

N-ethyl-2-fluoro-5-methoxyaniline

Cat. No.: B13248047
M. Wt: 169.20 g/mol
InChI Key: FOMPAIKEQHFUFY-UHFFFAOYSA-N
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Description

N-ethyl-2-fluoro-5-methoxyaniline is an organic compound with the molecular formula C9H12FNO It is a derivative of aniline, where the hydrogen atoms on the nitrogen and one of the carbon atoms are replaced by an ethyl group and a fluorine atom, respectively

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-fluoro-5-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce various amines .

Scientific Research Applications

N-ethyl-2-fluoro-5-methoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which N-ethyl-2-fluoro-5-methoxyaniline exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-2-fluoro-5-methoxyaniline is unique due to the presence of both the ethyl and methoxy groups along with the fluorine atom. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

N-ethyl-2-fluoro-5-methoxyaniline

InChI

InChI=1S/C9H12FNO/c1-3-11-9-6-7(12-2)4-5-8(9)10/h4-6,11H,3H2,1-2H3

InChI Key

FOMPAIKEQHFUFY-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=CC(=C1)OC)F

Origin of Product

United States

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